molecular formula C9H9N5O2 B12597957 N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea CAS No. 879291-74-4

N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea

Cat. No.: B12597957
CAS No.: 879291-74-4
M. Wt: 219.20 g/mol
InChI Key: RLTFAXDVWAOBCP-UHFFFAOYSA-N
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Description

N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) . Another method involves the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate in the presence of sodium methoxide or sodium ethoxide (EtONa) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea is unique due to its specific substitution pattern and its ability to inhibit both CDK4 and CDK6 . This dual inhibition makes it a promising candidate for the development of anticancer therapies.

Properties

CAS No.

879291-74-4

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

1-methyl-3-(5-oxo-8H-pyrido[2,3-d]pyrimidin-2-yl)urea

InChI

InChI=1S/C9H9N5O2/c1-10-9(16)14-8-12-4-5-6(15)2-3-11-7(5)13-8/h2-4H,1H3,(H3,10,11,12,13,14,15,16)

InChI Key

RLTFAXDVWAOBCP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=NC=C2C(=O)C=CNC2=N1

Origin of Product

United States

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